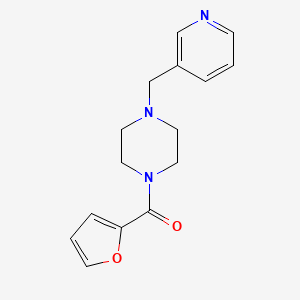

![molecular formula C21H16N2O2 B5563607 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5563607.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

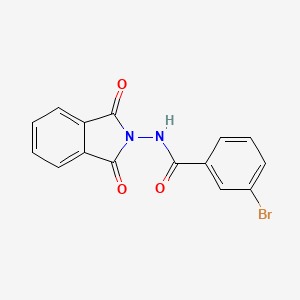

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a chemical compound that has been studied for its potential biological activities and chemical properties. Research into this compound spans across different fields including organic synthesis, molecular structure elucidation, and the study of its physical and chemical properties.

Synthesis Analysis

The synthesis of benzoxazole derivatives involves various strategies including condensation reactions, and the use of specific reagents and conditions to achieve the desired molecular structure. A study by Patel and Dhameliya (2010) discusses the synthesis of benzoxazole derivatives and their biological activities, providing insights into the synthetic approaches that could be applied to N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide (Patel & Dhameliya, 2010).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives like N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is characterized by the presence of the benzoxazole moiety, which influences the compound's chemical and physical properties. Studies such as the one by Li et al. (2015) on phenylbenzoxazole-based compounds offer insights into the molecular structure and emission properties of similar compounds (Li et al., 2015).

Chemical Reactions and Properties

The reactivity of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide with various reagents and under different conditions reveals its chemical behavior and potential applications. For example, the work by Gabriele et al. (2006) on the synthesis of benzoxazole derivatives through tandem reactions highlights the chemical reactivity of similar compounds (Gabriele et al., 2006).

Scientific Research Applications

Palladium-Catalyzed Synthesis

A novel method utilizing palladium catalysis for synthesizing benzoxazole derivatives demonstrates the compound's relevance in organic chemistry. This approach involves N-benzylation, benzylic C-H amidation, and dehydrogenation, highlighting its utility in constructing complex molecules in a water medium, thus contributing to greener chemistry practices (Hikawa et al., 2012).

Antimicrobial Applications

Research into fluorobenzamides, including variants of the core structure of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide, has demonstrated promising antimicrobial properties. These compounds have been shown to be effective against a range of bacterial and fungal strains, underscoring their potential in developing new antimicrobial agents (Desai et al., 2013).

Photophysical Studies

Investigations into the photophysical behaviors of benzoxazole derivatives reveal their potential in materials science, particularly in the development of emissive materials. One study explored the emission enhancement mechanism in solid-state environments, providing insights into the design of new luminescent materials (Li et al., 2015).

properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c1-14-6-8-15(9-7-14)20(24)22-17-12-10-16(11-13-17)21-23-18-4-2-3-5-19(18)25-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPJOZNJENYLAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5563542.png)

![3-chloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5563563.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)

![3-(1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]acetyl}piperidine](/img/structure/B5563570.png)

![ethyl 3-[4-(7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-piperazinyl]propanoate](/img/structure/B5563573.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5563594.png)

![1-[(3-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5563597.png)

![8-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563609.png)